molecular formula C8H8Cl2O B2713193 (1S)-1-(2,5-dichlorophenyl)ethan-1-ol CAS No. 691881-93-3

(1S)-1-(2,5-dichlorophenyl)ethan-1-ol

Cat. No.: B2713193
CAS No.: 691881-93-3
M. Wt: 191.05
InChI Key: RDMKUSDLLGKMCK-YFKPBYRVSA-N
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Description

(1S)-1-(2,5-dichlorophenyl)ethan-1-ol: is an organic compound characterized by the presence of a chiral center at the first carbon atom, which is bonded to a hydroxyl group and a 2,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2,5-dichlorophenyl)acetone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,5-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (2,5-dichlorophenyl)acetone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane, (2,5-dichlorophenyl)ethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride, (2,5-dichlorophenyl)ethyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: (2,5-dichlorophenyl)acetone

    Reduction: (2,5-dichlorophenyl)ethane

    Substitution: (2,5-dichlorophenyl)ethyl chloride

Scientific Research Applications

(1S)-1-(2,5-dichlorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dichlorophenyl group can interact with hydrophobic regions of proteins and enzymes, potentially altering their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,5-dichlorophenyl)ethan-1-ol: The enantiomer of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol, which may have different biological activities due to its different spatial arrangement.

    (1S)-1-(2,4-dichlorophenyl)ethan-1-ol: A similar compound with chlorine atoms at different positions on the phenyl ring, which can affect its chemical and biological properties.

    (1S)-1-(2,5-difluorophenyl)ethan-1-ol: A compound with fluorine atoms instead of chlorine, which can influence its reactivity and interactions with biological molecules.

Uniqueness

This compound is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the presence of a chiral center. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S)-1-(2,5-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMKUSDLLGKMCK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691881-93-3
Record name (1S)-1-(2,5-dichlorophenyl)ethan-1-ol
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